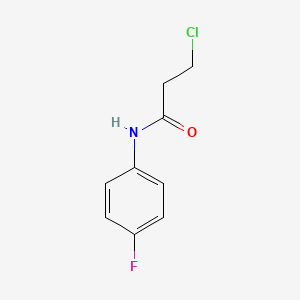

3-chloro-N-(4-fluorophenyl)propanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(4-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMWLNAPEHYULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336296 | |

| Record name | 3-chloro-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56767-37-4 | |

| Record name | 3-chloro-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4'-fluoropropionanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 3-chloro-N-(4-fluorophenyl)propanamide?

An In-depth Technical Guide to the Physical and Chemical Properties of 3-chloro-N-(4-fluorophenyl)propanamide

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a halogenated secondary amide. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It consolidates available data on the compound's structure, physicochemical characteristics, and reactivity. Methodologies for synthesis and analysis are discussed based on established protocols for structurally related compounds.

Chemical Structure and Identification

This compound is an organic compound featuring a propanamide backbone substituted with a chlorine atom at the 3-position and a 4-fluorophenyl group attached to the amide nitrogen.

| Identifier | Value |

| IUPAC Name | Propanamide, N-(4-fluorophenyl)-3-chloro-[1] |

| CAS Number | 56767-37-4[2] |

| Molecular Formula | C₉H₉ClFNO[1] |

| Molecular Weight | 201.625 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1F)NC(=O)CCCl |

| InChI | InChI=1S/C9H9ClFNO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)[1] |

| InChIKey | Not available in search results. |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. The data is compiled from various chemical databases.

| Property | Value | Source |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Boiling Point | 342.6 ± 17.0 °C at 760 mmHg | [2] |

| Flash Point | 138.6 ± 14.4 °C | [2] |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [2] |

| Index of Refraction | 1.591 | [2] |

| Polar Surface Area (PSA) | 29.10 Ų | [2] |

| LogP (octanol-water partition coefficient) | 2.36 | [2] |

| Exact Mass | 201.03567 g/mol (calculated for C₉H₉ClFNO) |

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is limited. However, based on its structure, the following reactivity patterns can be inferred:

-

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-chloropropanoic acid and 4-fluoroaniline.

-

Nucleophilic Substitution: The chlorine atom on the propyl chain is susceptible to nucleophilic substitution reactions.

-

Aromatic Substitution: The 4-fluorophenyl ring can undergo electrophilic aromatic substitution, although the amide group is deactivating.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthesis route can be proposed based on standard amide formation reactions.

General Synthesis of N-Aryl Amides

A common method for synthesizing N-aryl amides is the reaction of an aniline derivative with an acyl chloride. For this compound, the synthesis would likely involve the reaction of 4-fluoroaniline with 3-chloropropionyl chloride in the presence of a base to neutralize the HCl byproduct.

A related synthesis for 3-chloro-N-(m-tolyl)propanamide involves two main stages:

-

Formation of the Acyl Chloride: 3-chloropropanoic acid is reacted with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), in a solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature for several hours.[3]

-

Amide Formation: The resulting 3-chloropropionyl chloride is then reacted with the corresponding aniline (in this case, m-toluidine) in the presence of a base such as triethylamine in DCM.[3]

The crude product is then typically purified using techniques like washing with aqueous solutions (e.g., saturated NH₄Cl, saturated NaHCO₃, brine) and column chromatography.[3]

Caption: General workflow for the synthesis of this compound.

Analytical Methods

-

Mass Spectrometry: The NIST Chemistry WebBook indicates the availability of mass spectrometry data for this compound, which is a crucial tool for confirming its molecular weight and fragmentation pattern.[1] The parent molecular ion peak [M]+ would be expected at an m/z corresponding to the molecular weight (201.625).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation, confirming the connectivity of atoms and the positions of substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the N-H stretch, C=O stretch of the amide, and C-Cl and C-F bonds.

Biological Activity and Signaling Pathways

There is no specific information available in the search results regarding the biological activity or associated signaling pathways for this compound. Research on structurally similar compounds has sometimes indicated potential antimicrobial or anticancer properties[4][5], but these findings cannot be directly extrapolated to the title compound without specific experimental validation. Further research would be required to determine its biological profile.

Caption: Logical relationship of key properties for the subject compound.

References

- 1. Propanamide, N-(4-fluorophenyl)-3-chloro- [webbook.nist.gov]

- 2. This compound | CAS#:56767-37-4 | Chemsrc [chemsrc.com]

- 3. 3-CHLORO-N-(3-METHYLPHENYL)PROPANAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 [smolecule.com]

- 5. researchgate.net [researchgate.net]

3-chloro-N-(4-fluorophenyl)propanamide CAS number and IUPAC name.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(4-fluorophenyl)propanamide, a halogenated propanamide derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical identity, physicochemical properties, and potential applications. Due to the limited availability of detailed public data for this specific compound, this guide also presents representative experimental protocols and workflows based on closely related analogs to provide a functional reference for researchers.

Chemical Identity and Properties

This compound is a chemical compound with the IUPAC name This compound . Its unique structure, featuring a chloro-substituted propanamide chain and a fluorinated phenyl ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Identifier | Value | Source |

| CAS Number | 56767-37-4 | [1][2] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₉ClFNO | [1] |

| Molecular Weight | 201.63 g/mol | N/A |

| Boiling Point | 342.6 ± 17.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

Note: Some physical properties are predicted and should be confirmed through experimental analysis.

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Acylation of 4-fluoroaniline

The following protocol describes a representative synthesis of this compound. This procedure is based on standard organic chemistry principles for amide bond formation.

Materials:

-

4-fluoroaniline

-

3-chloropropanoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Acylation: Slowly add 3-chloropropanoyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Specific experimental spectroscopic data (NMR, IR, MS) for this compound is not widely published. Researchers should perform their own analyses for structural confirmation. The expected spectral characteristics would include:

-

¹H NMR: Signals corresponding to the aromatic protons of the 4-fluorophenyl group, the two methylene groups of the propanamide chain, and the amide proton.

-

¹³C NMR: Resonances for the carbons of the aromatic ring, the carbonyl carbon of the amide, and the two carbons of the alkyl chain.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C-Cl and C-F bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, propanamide derivatives are a well-established class of compounds in medicinal chemistry. They are known to exhibit a range of biological activities, and this compound could serve as a key intermediate or a candidate molecule in several areas of research.

Potential as a Synthetic Intermediate

The presence of reactive sites—the chloro group, which can act as a leaving group in nucleophilic substitution reactions, and the amide functionality—makes this compound a versatile building block for creating more complex molecules with potential pharmaceutical applications.

Analog-Based Drug Discovery

Structurally related propanamide derivatives have shown promise in the development of treatments for various conditions. For instance, certain propanamides have been investigated for their potential in treating enzalutamide-resistant prostate cancer by acting as selective androgen receptor degraders (SARDs)[3]. Other halogenated phenyl amides have been explored for their antimicrobial and anticancer properties[4]. The unique combination of chloro and fluoro substituents on this molecule may confer distinct biological activities worthy of investigation.

Caption: Potential research applications and logical relationships.

Conclusion

This compound (CAS No. 56767-37-4) is a compound with significant potential as a synthetic intermediate in drug discovery and materials science. While detailed experimental data is sparse in publicly accessible literature, its structural motifs are common in many biologically active molecules. The representative synthetic protocol and overview of potential applications provided in this guide serve as a valuable resource for researchers. It is imperative for scientists working with this compound to conduct thorough analytical characterization to confirm its identity and properties due to the prevalence of similarly named but structurally distinct chemicals.

References

- 1. echemi.com [echemi.com]

- 2. This compound | CAS#:56767-37-4 | Chemsrc [chemsrc.com]

- 3. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 3-chloro-N-(4-chlorophenyl)propanamide | 19314-16-0 [smolecule.com]

An In-depth Technical Guide to the Synthesis of 3-chloro-N-(4-fluorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-chloro-N-(4-fluorophenyl)propanamide, a key intermediate in various pharmaceutical and chemical research applications. This document outlines the core synthetic strategy, provides a detailed experimental protocol based on analogous reactions, and presents relevant quantitative data for process optimization.

Introduction

This compound is a halogenated amide of significant interest in medicinal chemistry and materials science. Its structural motifs, including the chloro- and fluoro-substituted phenyl ring, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. The efficient and scalable synthesis of this compound is crucial for its application in drug discovery and development. This guide focuses on the most direct and widely applicable synthetic route: the N-acylation of 4-fluoroaniline.

Core Synthesis Pathway: N-Acylation

The most prevalent and efficient method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 4-fluoroaniline and 3-chloropropanoyl chloride. This reaction, a classic example of amide bond formation, proceeds readily under mild conditions.

The general reaction is as follows:

A base is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion as the leaving group and forming the stable amide bond.

Experimental Protocol

Materials and Reagents

-

4-Fluoroaniline

-

3-Chloropropanoyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

N-ethylmaleimide (NEM) or another suitable non-nucleophilic base

-

Ethyl acetate

-

3M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate, anhydrous

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as N-ethylmaleimide (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Acyl Chloride: Cool the solution to -15°C (258 K) using an appropriate cooling bath. Slowly add a solution of 3-chloropropanoyl chloride (1.3 eq) in anhydrous THF to the reaction mixture.

-

Reaction: Stir the reaction mixture at -15°C for 4 hours.

-

Work-up:

-

Allow the reaction mixture to warm to room temperature.

-

Filter the resulting precipitate (the salt of the base and HCl).

-

Remove the THF from the filtrate under reduced pressure.

-

Dissolve the resulting solid or oil in ethyl acetate.

-

Wash the organic layer sequentially with 3M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the purified this compound.

-

Experimental Workflow Diagram

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis, based on the analogous reaction with sulfanilamide.[1]

| Parameter | Value | Notes |

| Yield | ~70% | Based on the synthesis of 3-chloro-N-(4-sulfamoylphenyl)propanamide.[1] |

| Reaction Temperature | -15 °C (258 K) | Initial reaction temperature.[1] |

| Reaction Time | 4 hours | [1] |

| Purity | High | Expected to be high after recrystallization. |

Conclusion

The N-acylation of 4-fluoroaniline with 3-chloropropanoyl chloride represents a straightforward and efficient method for the synthesis of this compound. The provided experimental protocol, adapted from a well-documented analogous reaction, offers a reliable starting point for laboratory-scale synthesis. Researchers and drug development professionals can utilize this guide to produce this valuable intermediate for further chemical exploration and development. Optimization of reaction conditions, such as the choice of base and solvent, may lead to further improvements in yield and purity.

References

Potential Biological Activities of 3-chloro-N-(4-fluorophenyl)propanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-N-(4-fluorophenyl)propanamide is a halogenated N-aryl propanamide with a chemical structure suggestive of potential biological activities. While direct experimental studies on this specific compound are limited in publicly available literature, a comprehensive analysis of structurally related compounds, including N-aryl propanamides, chloroacetamides, and fluorophenyl derivatives, indicates a strong potential for antimicrobial and anticancer properties. This technical guide consolidates the available data on these related molecules to provide a predictive overview of the biological profile of this compound, including detailed experimental protocols for its evaluation and hypothesized mechanisms of action.

Introduction

The N-aryl propanamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a chlorine atom on the propanamide chain and a fluorine atom on the phenyl ring in this compound is expected to modulate its physicochemical properties, such as lipophilicity and electronic effects, which can significantly influence its interaction with biological targets. This guide explores the potential antimicrobial and anticancer activities of this compound based on evidence from analogous structures.

Synthesis

The synthesis of this compound can be achieved through a standard nucleophilic acyl substitution reaction.

Reaction Scheme:

The Landscape of 3-chloro-N-(4-fluorophenyl)propanamide: A Technical Guide to its Derivatives and Analogs for Drug Discovery Professionals

Introduction: 3-chloro-N-(4-fluorophenyl)propanamide is a chemical scaffold that holds significant interest in the field of medicinal chemistry. Its structural motifs, including a reactive chloropropanamide chain and a fluorinated phenyl ring, provide a versatile backbone for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the known derivatives and analogs of this compound, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities.

Synthetic Strategies for N-Aryl Propanamides

The synthesis of this compound and its analogs generally follows a straightforward acylation reaction. The most common approach involves the reaction of a substituted aniline with 3-chloropropanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

A general synthetic workflow is depicted below:

Figure 1: General synthetic scheme for 3-chloro-N-arylpropanamides.

Variations of this core synthesis can be employed to introduce a wide range of substituents on the aryl ring, allowing for the exploration of structure-activity relationships.

Derivatives and Their Biological Activities

While specific data on a large library of direct derivatives of this compound is limited in publicly available literature, the broader class of N-aryl propanamides has been investigated for various therapeutic applications, most notably as anticancer agents. The following tables summarize the biological activities of some representative analogs.

Anticancer Activity of Propanamide Analogs

The cytotoxicity of various propanamide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

| Compound ID | Structure/Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | N-(3-chloro-4-cyanophenyl)-2-hydroxy-2-methyl-3-(pyrrolidin-1-yl)propanamide | LNCaP (Prostate) | 0.12 (Ki) | [1] |

| Analog 2 | N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methyl-3-(1H-pyrazol-1-yl)propanamide | LNCaP (Prostate) | 0.041 (Ki) | [1] |

| Analog 3 | Quinoxaline-3-propanamide derivative | MCF-7 (Breast) | 6.93 ± 0.4 | [2][3] |

| Analog 4 | Quinoxaline-3-propanamide derivative | HCT-116 (Colon) | 10.88 ± 0.8 | [2][3] |

| Analog 5 | Arylpropyl sulfonamide derivative | PC-3 (Prostate) | 29.2 | [2] |

| Analog 6 | Arylpropyl sulfonamide derivative | HL-60 (Leukemia) | 20.7 | [2] |

Note: Ki represents the inhibition constant.

Structure-Activity Relationship (SAR) Insights

Based on the available data for the broader class of N-aryl amides, several structure-activity relationships can be inferred:

-

Aryl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for activity. Electron-withdrawing groups, such as cyano and trifluoromethyl, have been shown to be important for the activity of some androgen receptor antagonists.[1]

-

Propanamide Chain Modification: Modifications to the propanamide backbone, such as the introduction of hydroxyl and methyl groups, can influence binding affinity and biological activity.[1]

-

Hydrophobicity: For some series of cytotoxic arylpropyl sulfonamides, the introduction of hydrophobic groups on the phenyl ring was found to increase cytotoxicity.[2]

The logical relationship for a hypothetical SAR study is outlined below:

Figure 2: Workflow for SAR studies of this compound derivatives.

Mechanistic Insights: Apoptosis and Cell Cycle Arrest

Several studies on related N-aryl amide compounds suggest that their cytotoxic effects may be mediated through the induction of apoptosis and cell cycle arrest.

A proposed general mechanism of action for a cytotoxic propanamide derivative is the induction of apoptosis through intrinsic pathways, potentially involving the activation of caspases and disruption of the mitochondrial membrane potential.

Figure 3: A potential signaling pathway for apoptosis induction by a propanamide derivative.

Experimental Protocols

General Synthesis of this compound

Materials:

-

4-fluoroaniline

-

3-chloropropanoyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous THF.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add 3-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 4: Workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive library of its direct derivatives is not yet extensively documented in the public domain, the study of related N-aryl propanamides provides valuable insights into potential synthetic routes, biological activities, and structure-activity relationships. The information and protocols presented in this guide are intended to facilitate further research and development in this area, with the ultimate goal of discovering new and effective drugs for a range of diseases, including cancer. Future work should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to fully elucidate the therapeutic potential of this chemical class.

References

Unraveling the Biological Activity of 3-chloro-N-(4-fluorophenyl)propanamide: A Technical Guide

Disclaimer: The compound 3-chloro-N-(4-fluorophenyl)propanamide is a sparsely documented chemical entity. As such, a definitive, experimentally validated mechanism of action is not available in the public domain. This technical guide, therefore, puts forth a well-established, hypothetical mechanism of action—inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This hypothesis is predicated on the known biological activities of structurally analogous propanamide and chloro-substituted aromatic compounds, which have been implicated in anti-inflammatory and anti-cancer research.[1] The data, experimental protocols, and pathways described herein are representative of the methodologies used to investigate such a mechanism and should be interpreted as an illustrative framework for future research.

Executive Summary

This compound is a small molecule featuring a propanamide backbone with chloro and fluorophenyl substitutions. While its specific biological targets are uncharacterized, its structural motifs suggest potential interaction with key cellular signaling cascades. This document explores a hypothetical mechanism centered on the inhibition of the NF-κB pathway, a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[2][3] Dysregulation of this pathway is implicated in a multitude of chronic diseases, including cancer and inflammatory disorders, making it a prime target for therapeutic intervention.[2][4] This guide provides a detailed overview of this hypothetical mechanism, supported by representative quantitative data, in-depth experimental protocols for its validation, and visualizations of the core signaling pathway and experimental workflows.

Hypothetical Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

We hypothesize that this compound (referred to hereafter as Compound X) functions as an inhibitor of the canonical NF-κB signaling pathway. In this pathway, a variety of extracellular stimuli, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), activate the IκB kinase (IKK) complex.[5] The activated IKK complex then phosphorylates the inhibitor of κB alpha (IκBα), an inhibitory protein that sequesters the NF-κB heterodimer (typically composed of p65 and p50 subunits) in the cytoplasm.[2][4]

This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65/p50 heterodimer, facilitating its translocation into the nucleus.[2] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby inducing the transcription of pro-inflammatory and pro-survival genes.

Compound X is postulated to interfere with this cascade, likely by inhibiting the catalytic activity of the IKK complex. By preventing the phosphorylation of IκBα, Compound X would stabilize the IκBα-NF-κB complex in the cytoplasm, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.

Quantitative Biological Activity

The inhibitory potential of Compound X on the NF-κB pathway can be quantified through various in vitro assays. The following table summarizes hypothetical, yet representative, data for such a compound.

| Assay Type | Cell Line | Stimulant | Parameter Measured | Result (IC50) |

| NF-κB Reporter Assay | HEK293 | TNF-α (10 ng/mL) | Luciferase Activity | 8.5 µM |

| IL-6 ELISA | A549 | TNF-α (10 ng/mL) | IL-6 Secretion | 12.2 µM |

| Cell Viability Assay | HEK293 | None | Cellular ATP Levels | > 100 µM |

Table 1: Hypothetical quantitative data for Compound X. IC50 values represent the concentration of the compound required to inhibit 50% of the maximal response. Data is representative of typical small molecule inhibitors of the NF-κB pathway.[6][7][8]

Signaling Pathway and Experimental Workflow Visualizations

NF-κB Signaling Pathway Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention for Compound X.

Experimental Workflow: NF-κB Luciferase Reporter Assay

This diagram outlines the key steps in a luciferase reporter gene assay, a common method for quantifying NF-κB activation.[9][10]

Detailed Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibitory effect of Compound X on the NF-κB pathway.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.[9][11][12]

-

Cell Culture and Transfection:

-

HEK293 cells are seeded in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells per well.

-

Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene with a constitutive promoter (for normalization). Transfection is performed using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment and Stimulation:

-

24 hours post-transfection, the culture medium is replaced with fresh medium containing serial dilutions of Compound X (e.g., 0.1 to 100 µM).

-

After a 1-hour pre-incubation with the compound, cells are stimulated with TNF-α (final concentration 10 ng/mL) to activate the NF-κB pathway. Control wells include unstimulated cells, and cells stimulated with TNF-α in the absence of Compound X.

-

The plate is incubated for an additional 18-24 hours at 37°C in a 5% CO2 incubator.[12]

-

-

Lysis and Luminescence Measurement:

-

The medium is aspirated, and cells are washed once with phosphate-buffered saline (PBS).

-

Cells are lysed by adding 20 µL of passive lysis buffer to each well and incubating for 15 minutes at room temperature on an orbital shaker.

-

Using a dual-luciferase reporter assay system, 100 µL of Luciferase Assay Reagent II is added to each well, and firefly luminescence is measured using a plate luminometer.

-

Subsequently, 100 µL of Stop & Glo® Reagent is added to quench the firefly reaction and initiate the Renilla luciferase reaction. Renilla luminescence is then measured.

-

-

Data Analysis:

-

The ratio of firefly to Renilla luminescence is calculated for each well to normalize for transfection efficiency and cell number.

-

The normalized data is then plotted against the concentration of Compound X, and the IC50 value is determined using non-linear regression analysis.

-

Western Blot for Phosphorylated IκBα and p65

This method is used to directly assess the phosphorylation status of key pathway components.[13][14][15]

-

Cell Treatment and Lysis:

-

A549 or HeLa cells are seeded in 6-well plates and grown to 80-90% confluency.

-

Cells are pre-treated with various concentrations of Compound X for 1 hour before stimulation with TNF-α (20 ng/mL) for 15 minutes.

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Cell lysates are collected, and protein concentration is determined using a BCA protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein (20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated on a 10% SDS-polyacrylamide gel.

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[13]

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated IκBα (Ser32) and phosphorylated p65 (Ser536).

-

After washing three times with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The membrane is washed again, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against total IκBα, total p65, and a loading control like β-actin.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to visualize the DNA-binding activity of NF-κB.[5][16][17]

-

Nuclear Extract Preparation:

-

Cells are treated with Compound X and stimulated with TNF-α as described for the Western blot protocol.

-

Nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions. This involves sequential lysis of the cytoplasmic and nuclear membranes.

-

The protein concentration of the nuclear extracts is determined.

-

-

Probe Labeling and Binding Reaction:

-

A double-stranded oligonucleotide probe containing the consensus κB binding site is end-labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., [γ-³²P]ATP).

-

In a binding reaction, 5-10 µg of nuclear extract is incubated with the labeled probe in a binding buffer containing poly(dI-dC) (to reduce non-specific binding).

-

For competition assays, a 50-fold excess of unlabeled "cold" probe is added to one reaction to demonstrate binding specificity.

-

-

Electrophoresis and Detection:

-

The binding reactions are resolved on a 4-6% non-denaturing polyacrylamide gel in a low ionic strength buffer (e.g., 0.5x TBE).

-

The gel is run at 100-150V at 4°C.

-

If using a biotinylated probe, the DNA-protein complexes are transferred to a nylon membrane and detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. If using a radioactive probe, the gel is dried and exposed to X-ray film.

-

Conclusion

While the precise biological role of this compound remains to be elucidated, this technical guide provides a robust, albeit hypothetical, framework for its potential mechanism of action as an inhibitor of the NF-κB signaling pathway. The outlined quantitative parameters, signaling diagrams, and detailed experimental protocols offer a comprehensive roadmap for researchers and drug development professionals to investigate this compound and other small molecules targeting this critical cellular pathway. The validation of such a mechanism would position this compound as a lead candidate for further development in the treatment of inflammatory diseases and cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. licorbio.com [licorbio.com]

- 17. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]

3-Chloro-N-(4-fluorophenyl)propanamide: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Synthesis, Physicochemical Properties, and Potential Biological Activities

This technical guide provides a comprehensive overview of 3-chloro-N-(4-fluorophenyl)propanamide, a halogenated N-aryl amide with potential applications in drug discovery and development. Due to the limited availability of direct research on this specific compound, this document leverages data from structurally similar molecules to project its chemical and biological profile. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Physicochemical Properties

The anticipated physicochemical properties of this compound are summarized below. These values are critical for assessing its drug-like characteristics and guiding formulation development.

| Property | Predicted Value | Data Source Context |

| Molecular Formula | C₉H₉ClFNO | Based on chemical structure |

| Molecular Weight | 201.63 g/mol | Calculated from the molecular formula |

| CAS Number | 56767-37-4 | Chemical Abstracts Service Registry Number[1] |

| Appearance | White to off-white solid | Inferred from similar N-aryl amides |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Low aqueous solubility is expected. | Based on the general solubility of N-aryl amides |

| LogP | ~2.5 | Estimated based on structural similarity to other halo-substituted propanamides |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through standard amidation reactions. A common and efficient method involves the reaction of 3-chloropropionyl chloride with 4-fluoroaniline.

Proposed Synthesis of this compound

Reaction:

3-Chloropropionyl chloride + 4-Fluoroaniline → this compound + HCl

Experimental Protocol:

-

Reaction Setup: To a solution of 4-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq).

-

Addition of Acyl Chloride: Cool the reaction mixture to 0°C. Add 3-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Potential Biological Activities and Screening Protocols

While specific biological data for this compound is not available in the public domain, the presence of the N-aryl amide and halogen substituents suggests potential for a range of biological activities. Structurally related compounds have demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Anticipated Biological Activities:

-

Antimicrobial Activity: Halogenated organic compounds are known for their antimicrobial effects.[2][4][5]

-

Anticancer Activity: The N-aryl amide moiety is a common feature in many anticancer agents.

-

Anti-inflammatory Activity: Some N-aryl amides have shown potential as anti-inflammatory agents.[3]

Standard In Vitro Screening Protocols:

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

-

Methodology:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

2. Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Methodology:

-

Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration that inhibits 50% of cell growth) is determined.

-

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound are currently unknown. For structurally related compounds with anticancer activity, common mechanisms involve the induction of apoptosis, cell cycle arrest, or the inhibition of specific kinases. Should this compound exhibit significant biological activity, further studies would be required to elucidate its molecular targets and downstream effects.

Conclusion

This compound represents a chemical entity with the potential for diverse biological activities based on the known properties of its structural class. This guide provides a foundational framework for its synthesis and biological evaluation. Further empirical studies are necessary to fully characterize its physicochemical properties, biological activity spectrum, and mechanism of action to determine its potential as a lead compound in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. library.lsmu.lt [library.lsmu.lt]

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-N-(4-fluorophenyl)propanamide is a halogenated propanamide derivative with potential applications in medicinal chemistry and organic synthesis. This document provides a concise overview of its chemical properties and identifies its primary role as a synthetic intermediate. Due to a lack of extensive primary research on this specific compound, this guide will focus on its foundational characteristics and potential, inferred from related structures, to guide future research endeavors.

Chemical Properties and Data

This compound is a small molecule whose utility in research is primarily as a building block for more complex chemical entities. While detailed biological studies are not extensively available in public literature, its structural features suggest potential for further functionalization in drug discovery programs.

| Property | Value | Source |

| CAS Number | 56767-37-4 | ChemSrc[1] |

| Molecular Formula | C₉H₉ClFNO | PubChem |

| Molecular Weight | 201.63 g/mol | PubChem |

| IUPAC Name | This compound | ChemSrc[1] |

Primary Research Applications: A Focus on Synthetic Utility

Current research primarily positions this compound as a chemical intermediate. Its reactive chloro- and fluoro- substituents on the phenyl ring, combined with the propanamide backbone, make it a versatile scaffold for the synthesis of a variety of organic molecules.

Role in Organic Synthesis

The presence of a reactive chlorine atom on the propanamide chain allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This is a fundamental step in building molecular complexity. The fluorophenyl moiety can influence the electronic properties and metabolic stability of derivative compounds, a desirable feature in medicinal chemistry.

Potential as a Precursor for Biologically Active Molecules

While direct biological activity data for this compound is scarce, structurally related compounds have been investigated for various therapeutic areas. For instance, other N-phenylpropanamide derivatives have been explored for their potential as androgen receptor modulators. It is plausible that this compound could serve as a starting material for the synthesis of novel therapeutic agents.

Experimental Protocols

Given the limited scope of published research, this section provides a generalized synthetic protocol.

General Synthesis of N-Aryl Propanamides

This protocol outlines a common method for the acylation of an aniline derivative, which is a standard approach for synthesizing compounds like this compound.

Materials:

-

4-fluoroaniline

-

3-chloropropanoyl chloride

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Standard laboratory glassware and stirring equipment

-

Purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve 4-fluoroaniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add the tertiary amine base to the solution.

-

Slowly add 3-chloropropanoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of utilizing this compound in a research context.

Caption: Synthetic workflow from starting material to hit identification.

This workflow highlights the logical progression from the starting material, through chemical modification and screening, to the identification of potentially bioactive compounds.

Caption: Decision-making process for initiating a research project.

This diagram outlines the key decision points and stages in a research project that might utilize this compound as a chemical starting point.

Conclusion and Future Directions

This compound is a chemical compound with clear utility as a synthetic intermediate. While direct evidence of its biological activity is not prominent in the current body of scientific literature, its structure holds potential for the development of novel molecules with therapeutic applications. Future research should focus on the synthesis of a diverse library of derivatives and their subsequent evaluation in various biological assays to uncover potential lead compounds for drug discovery.

References

Spectroscopic Profile of 3-chloro-N-(4-fluorophenyl)propanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-chloro-N-(4-fluorophenyl)propanamide. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on data from analogous structures and established spectroscopic principles. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for obtaining such data, and a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of structurally related compounds and theoretical chemical shift calculations.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | br s | 1H | N-H |

| ~ 7.5 - 7.7 | dd | 2H | Ar-H (ortho to -NH) |

| ~ 7.0 - 7.2 | t | 2H | Ar-H (ortho to -F) |

| ~ 3.8 - 4.0 | t | 2H | -CH₂-Cl |

| ~ 2.8 - 3.0 | t | 2H | -CO-CH₂- |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O |

| ~ 160 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~ 135 (d, ⁴JCF ≈ 3 Hz) | C-NH |

| ~ 122 (d, ³JCF ≈ 8 Hz) | CH (ortho to -NH) |

| ~ 115 (d, ²JCF ≈ 22 Hz) | CH (ortho to -F) |

| ~ 45 | -CH₂-CO- |

| ~ 40 | -CH₂-Cl |

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, sharp | N-H stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1670 | Strong | C=O stretch (Amide I) |

| ~ 1550 | Strong | N-H bend (Amide II) |

| ~ 1510 | Strong | Aromatic C=C stretch |

| ~ 1220 | Strong | C-F stretch |

| ~ 830 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~ 750 | Medium-Strong | C-Cl stretch |

Sample Preparation: Thin film or KBr pellet

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 201/203 | High | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 127 | Moderate | [H₂N-C₆H₄-F]⁺ |

| 111 | Moderate | [O=C-NH-C₆H₄-F]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Solvent and Reference: CDCl₃ is a common solvent. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical workflow for the structural elucidation of a chemical compound using NMR, IR, and MS.

Commercial Availability and Technical Profile of 3-chloro-N-(4-fluorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and currently understood scientific context of the chemical compound 3-chloro-N-(4-fluorophenyl)propanamide, CAS Number 56767-37-4. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Commercial Suppliers and Availability

This compound is available from a number of commercial suppliers, primarily for research and development purposes. The compound is typically offered in various quantities with purities often exceeding 95%. The table below summarizes key information from several suppliers.

| Supplier | CAS Number | Available Quantities | Purity | Notes |

| BLDpharm | 56767-37-4 | Inquire | Inquire | Available for online ordering. |

| Molbase | 56767-37-4 | 500mg | 95% | Lead time of 10 days. |

| Conier Chem&Pharma Limited | 56767-37-4 | Inquire | Inquire | Available through the Echemi platform. |

| J&H Chemical | 56767-37-4 | Inquire | Inquire | Part of a larger catalog of over 5000 products. |

| Chemsrc | 56767-37-4 | Inquire | Inquire | Listed with chemical and physical properties. |

Proposed Synthesis Protocol

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a standard and logical synthetic route involves the acylation of 4-fluoroaniline with 3-chloropropanoyl chloride. This reaction is a common method for the formation of amides.

Reaction:

4-fluoroaniline + 3-chloropropanoyl chloride → this compound + HCl

Materials:

-

4-fluoroaniline

-

3-chloropropanoyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography system or recrystallization setup)

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline (1.0 equivalent) and a tertiary amine base (1.1-1.2 equivalents) in an anhydrous aprotic solvent.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 3-chloropropanoyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred reaction mixture via a dropping funnel.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., Thin Layer Chromatography (TLC)).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude this compound by either column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to obtain the final product of high purity.

Biological Activity and Potential Applications

As of the latest available information, there are no specific, peer-reviewed studies detailing the biological activity, mechanism of action, or defined signaling pathways for this compound. However, the structural motifs present in the molecule suggest potential areas for investigation.

Structurally related N-aryl propanamides have been explored for a variety of biological activities. For instance, some chlorinated and fluorinated aromatic compounds exhibit antimicrobial and anticancer properties. It is plausible that this compound could be investigated as a potential lead compound in these areas. However, without experimental data, any discussion of its biological role remains speculative. Researchers acquiring this compound would likely be doing so for initial screening in assays related to these or other therapeutic areas.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Proposed Synthesis Workflow for this compound.

Logical Relationship of Key Chemical Entities

This diagram illustrates the relationship between the starting materials and the final product in the proposed synthesis.

Caption: Logical Relationship of Key Chemical Entities in the Synthesis.

Methodological & Application

Step-by-step synthesis protocol for 3-chloro-N-(4-fluorophenyl)propanamide.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a standard laboratory procedure for the synthesis of 3-chloro-N-(4-fluorophenyl)propanamide. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research. The protocol details the acylation of 4-fluoroaniline with 3-chloropropionyl chloride. The methodology described herein is reproducible and provides a clear workflow for obtaining the target compound.

Reaction Principle

The synthesis is based on the nucleophilic acyl substitution reaction between an amine (4-fluoroaniline) and an acyl chloride (3-chloropropionyl chloride). The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond, yielding this compound.

Reaction Scheme:

4-Fluoroaniline + 3-Chloropropionyl Chloride → this compound + HCl

Experimental Protocol

Materials:

-

4-fluoroaniline

-

3-chloropropionyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A weak base (e.g., pyridine or triethylamine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) and a weak base like pyridine (1.1 equivalents) in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution magnetically.

-

Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over 15-20 minutes. Maintain the temperature at 0-5 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter off the drying agent. Remove the solvent (DCM) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of related chloro-N-phenyl-propanamides. Actual results may vary based on specific reaction conditions and scale.

| Parameter | Typical Value |

| Reactant Ratios | |

| 4-fluoroaniline | 1.0 equivalent |

| 3-chloropropionyl chloride | 1.1 equivalents |

| Base (e.g., Pyridine) | 1.1 equivalents |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Time | 2 - 4 hours |

| Product Characteristics | |

| Molecular Formula | C₉H₉ClFNO |

| Molecular Weight | 201.63 g/mol |

| Physical Appearance | White to off-white solid |

| Yield | Typically > 85% (after purification) |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

Logical Relationship Diagram

This diagram shows the relationship between the reactants, key process, and the final product.

Application Notes for 3-chloro-N-(4-fluorophenyl)propanamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(4-fluorophenyl)propanamide is a valuable chemical intermediate, primarily utilized in the synthesis of novel organic molecules for pharmaceutical and agrochemical research. Its bifunctional nature, featuring a reactive alkyl chloride and a derivatizable amide moiety, allows for diverse synthetic transformations. The presence of the 4-fluorophenyl group can enhance the metabolic stability and binding affinity of the final compounds.

The key reactivity of this intermediate lies in the C-3 position of the propanamide chain, which is susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide range of functional groups, including amines, azides, and thiols, leading to the synthesis of β-amino acid derivatives, heterocyclic compounds, and other complex molecular scaffolds. These downstream products are of significant interest in drug discovery for developing new therapeutic agents.

Key Applications

-

Synthesis of β-Amino Acid Derivatives: Serves as a precursor for β-alanine derivatives, which are important building blocks for peptidomimetics and other biologically active molecules.

-

Preparation of Heterocyclic Compounds: The reactive chloro group can be displaced by nucleophiles that can subsequently undergo cyclization reactions to form various heterocyclic systems.

-

Introduction of Amine Functionality: Acts as a scaffold to introduce primary, secondary, and tertiary amine functionalities, which are prevalent in many pharmacologically active compounds.

-

Precursor for "Click Chemistry": Can be converted to an azido derivative, a key component for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions.

Data Presentation

The following table summarizes expected outcomes for representative nucleophilic substitution reactions on this compound based on analogous reactions in the literature. Actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.

| Product Class | Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| β-Amino Propanamide | Piperidine | Acetonitrile | K₂CO₃ | 80 | 12-18 | 75-90 |

| β-Amino Propanamide | Morpholine | DMF | Et₃N | 25-60 | 6-12 | 80-95 |

| β-Azido Propanamide | Sodium Azide (NaN₃) | DMF/Water | - | 80-100 | 4-8 | 85-95 |

| Thiazole Precursor | Thiourea | Ethanol | - | Reflux | 6-10 | 70-85 |

Experimental Protocols

Protocol 1: Synthesis of 3-(Piperidin-1-yl)-N-(4-fluorophenyl)propanamide

This protocol describes the synthesis of a β-amino propanamide derivative via nucleophilic substitution with a secondary amine.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the starting material (approx. 0.2 M concentration).

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add piperidine (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80°C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-(piperidin-1-yl)-N-(4-fluorophenyl)propanamide.

Protocol 2: Synthesis of 3-Azido-N-(4-fluorophenyl)propanamide

This protocol details the synthesis of a β-azido propanamide, a versatile intermediate for further transformations like "click chemistry" or reduction to a primary amine.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v).

-

Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

-

Heat the reaction mixture to 80-100°C and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.

-

The crude 3-azido-N-(4-fluorophenyl)propanamide can be purified by column chromatography if necessary.

Visualizations

Caption: Workflow for the synthesis of a β-amino propanamide.

Applications of 3-chloro-N-(4-fluorophenyl)propanamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-N-(4-fluorophenyl)propanamide is a synthetic compound that has garnered interest in medicinal chemistry primarily as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its chemical structure, featuring a reactive chloro group and a fluorinated phenyl ring, provides a scaffold for the development of novel therapeutic agents. Research into this compound and its derivatives has explored potential applications in anticancer and antimicrobial therapies. This document provides an overview of its known applications, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of relevant workflows.

Application Notes

Anticancer Potential